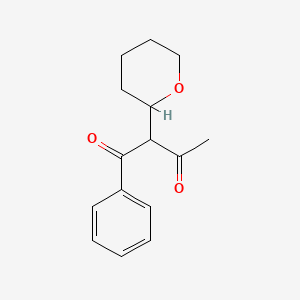
2-(Oxan-2-yl)-1-phenylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-2-yl)-1-phenylbutane-1,3-dione is an organic compound with a unique structure that includes an oxane ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)-1-phenylbutane-1,3-dione typically involves the reaction of oxane derivatives with phenylbutane-1,3-dione under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rate and product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxan-2-yl)-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-(Oxan-2-yl)-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Oxan-2-yl)-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one:
2-Oxo-2H-chromen-7-yl 6-O-Beta-D-xylopyranosyl-Beta-D-glucopyranoside: Another compound with a similar oxane ring structure.
Uniqueness
2-(Oxan-2-yl)-1-phenylbutane-1,3-dione is unique due to its specific combination of an oxane ring and a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-(oxan-2-yl)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C15H18O3/c1-11(16)14(13-9-5-6-10-18-13)15(17)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-10H2,1H3 |
Clé InChI |
NKBGTWQLHKRAFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1CCCCO1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



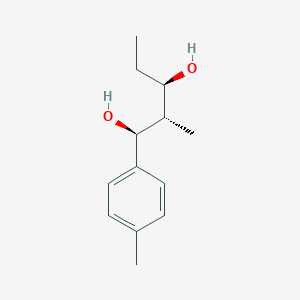
methanone](/img/structure/B14199972.png)
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
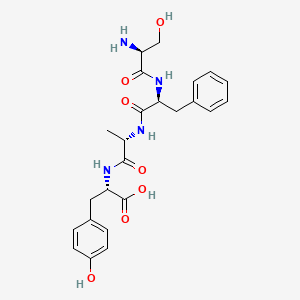
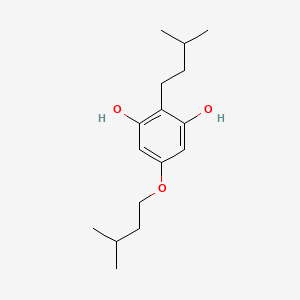
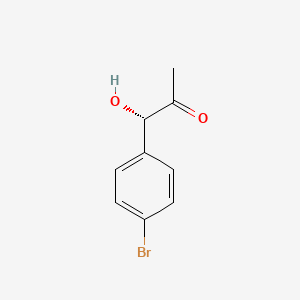
stannane](/img/structure/B14200014.png)
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
